

Technical Guide: 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride

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Compound of Interest

Compound Name: 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride

Cat. No.: B1310595

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CAS Number: 210691-38-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride**, a key intermediate in the synthesis of pharmacologically active compounds. This document details its chemical properties, a robust synthesis protocol, safety and handling information, and its application in the development of targeted therapeutics.

Chemical and Physical Properties

1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride is a white to off-white solid. The trifluoroacetyl group serves as a protecting group for the indoline nitrogen and can influence the reactivity and solubility of the molecule.^{[1][2]} Key quantitative data for this compound are summarized in the table below.

Property	Value	Reference(s)
CAS Number	210691-38-6	[3]
Molecular Formula	C ₁₀ H ₇ ClF ₃ NO ₃ S	[3]
Molecular Weight	313.68 g/mol	[3]
Appearance	White to off-white solid	[1]
Storage Temperature	-20°C, under inert gas, away from moisture	[1]

Synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride

The synthesis of **1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride** is a two-step process starting from indoline. The first step involves the protection of the indoline nitrogen with trifluoroacetic anhydride, followed by sulfonation of the aromatic ring using chlorosulfonic acid. This method is analogous to the synthesis of similar acylated indoline sulfonyl chlorides.[2]

Experimental Protocol

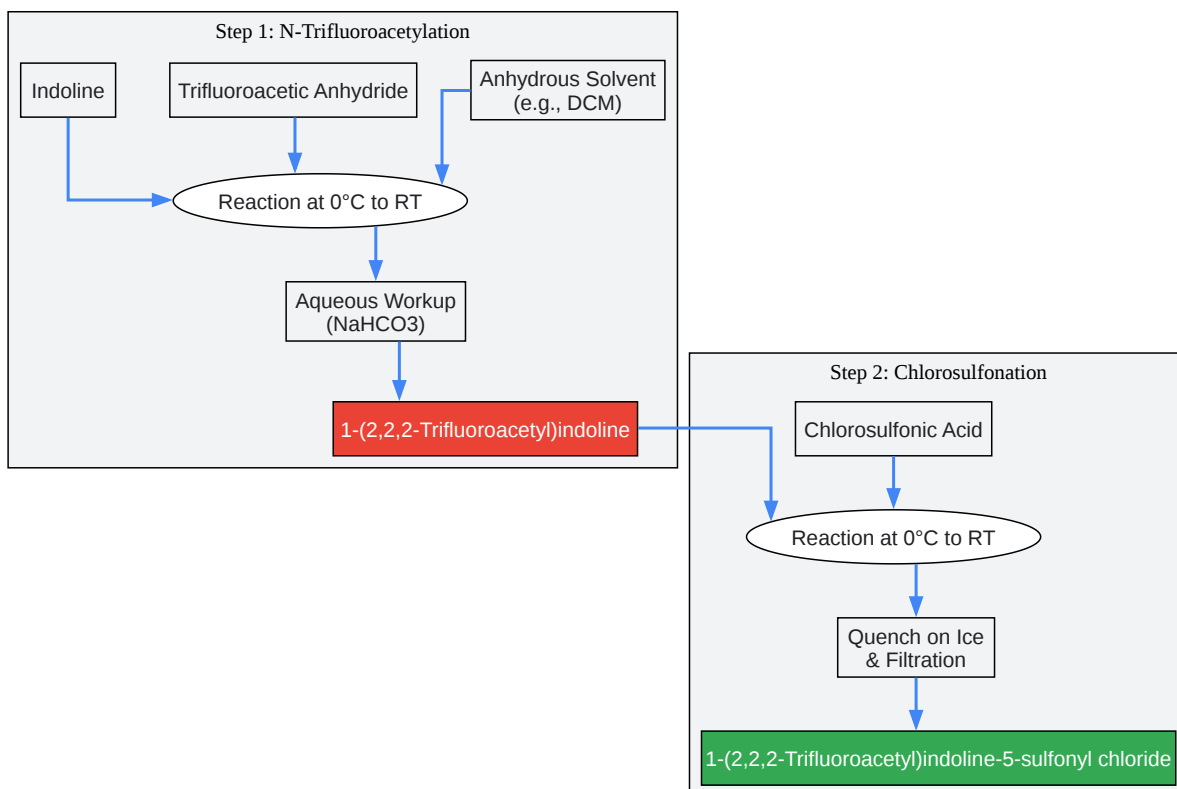
Step 1: Synthesis of 1-(2,2,2-Trifluoroacetyl)indoline

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve indoline in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
- Cool the solution to 0°C using an ice bath.
- Slowly add trifluoroacetic anhydride (typically 1.1 to 1.5 equivalents) to the cooled solution.
- Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

- Extract the aqueous layer with the organic solvent used for the reaction.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2,2,2-trifluoroacetyl)indoline.

Step 2: Synthesis of **1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride**

- In a clean, dry round-bottom flask under an inert atmosphere, place the 1-(2,2,2-trifluoroacetyl)indoline obtained from the previous step.
- Cool the flask to 0°C in an ice-salt bath.
- Slowly and carefully add chlorosulfonic acid (typically 3 to 5 equivalents) to the flask, ensuring the internal temperature does not rise significantly.
- After the addition is complete, allow the reaction mixture to stir at 0°C for a designated period (e.g., 1-2 hours), and then let it warm to room temperature.
- The reaction progress can be monitored by quenching a small aliquot and analyzing by TLC or LC-MS.
- Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
- The solid precipitate, which is the desired sulfonyl chloride, is then collected by vacuum filtration.
- Wash the solid with cold water to remove any remaining acid.
- Dry the product under vacuum to yield **1-(2,2,2-trifluoroacetyl)indoline-5-sulfonyl chloride**.



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Synthesis workflow for **1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride**.

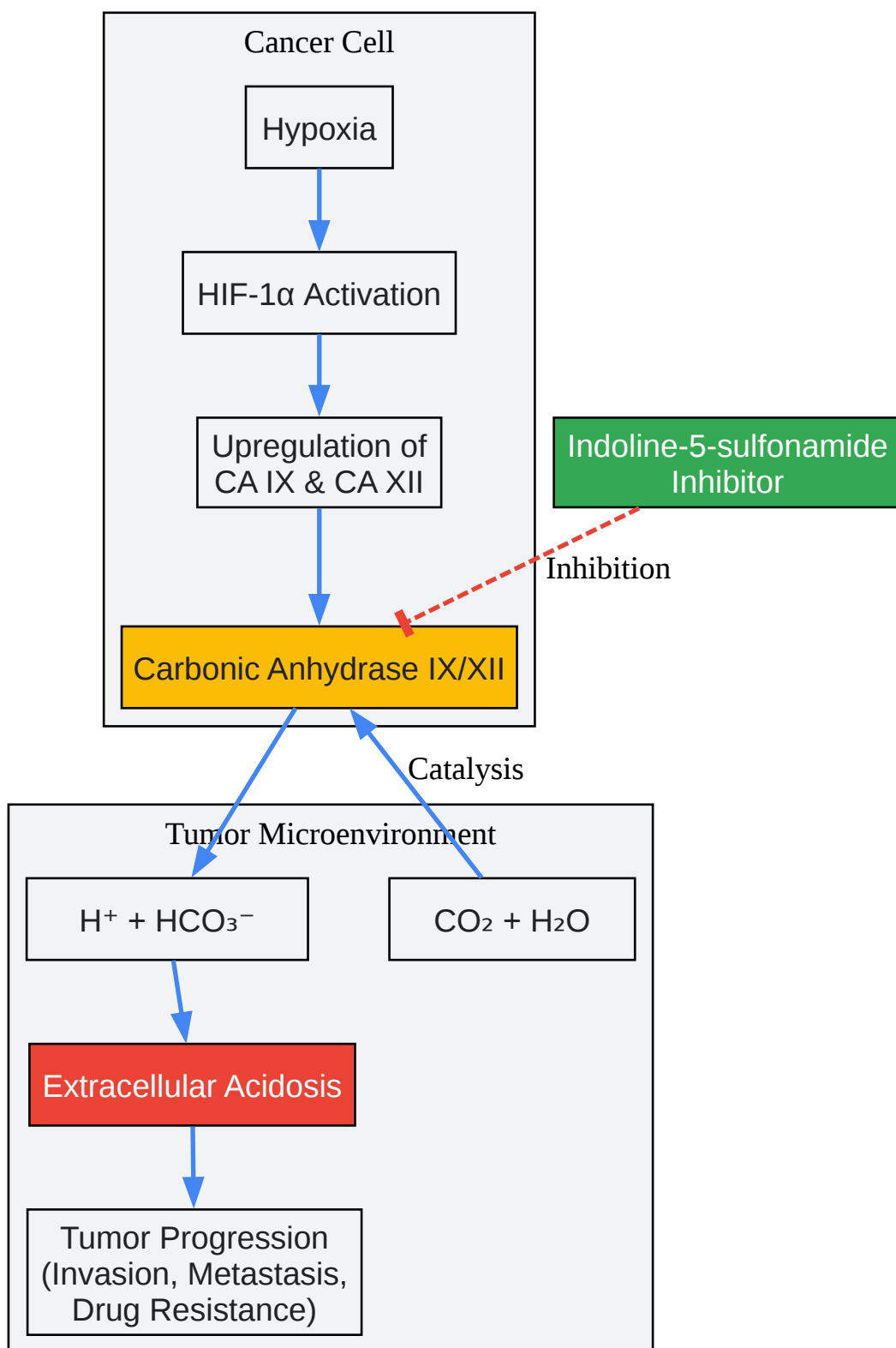
Application in Drug Discovery: Targeting Carbonic Anhydrases

The indoline-5-sulfonamide scaffold is a key structural motif in the design of inhibitors for various enzymes, including carbonic anhydrases (CAs).[2] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, which promotes tumor growth, metastasis, and drug resistance.[2]

1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride serves as a crucial intermediate for the synthesis of a library of indoline-5-sulfonamide derivatives. The highly reactive sulfonyl chloride group readily reacts with various amines to produce the corresponding sulfonamides. This allows for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective CA inhibitors.

General Experimental Protocol for Sulfonamide Synthesis

- Dissolve **1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride** in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane).
- Add a primary or secondary amine (typically 1.1 to 2 equivalents) and a non-nucleophilic base (e.g., triethylamine, pyridine) to the solution.
- Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
- Upon completion, the reaction mixture can be worked up by washing with dilute acid (to remove excess amine and base), followed by water and brine.
- The organic layer is then dried, filtered, and concentrated.
- The resulting sulfonamide can be purified by column chromatography or recrystallization.
- The trifluoroacetyl protecting group can be removed under appropriate conditions (e.g., hydrolysis) if the free indoline is desired.



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Role of carbonic anhydrase IX/XII in cancer and the inhibitory action of indoline-5-sulfonamides.

Safety and Handling

1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride is a reactive compound and should be handled with appropriate safety precautions. As with all sulfonyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. It should be stored in a cool, dry place under an inert atmosphere.

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride is a valuable building block for medicinal chemists and drug discovery professionals. Its synthesis is straightforward, and its reactivity allows for the facile generation of diverse libraries of indoline-5-sulfonamides. These derivatives have shown promise as inhibitors of carbonic anhydrases, highlighting the potential of this scaffold in the development of novel anticancer therapeutics.

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